molecular formula C10H9FN4OS B2888797 5-fluoro-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide CAS No. 2415526-49-5

5-fluoro-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Cat. No.: B2888797
CAS No.: 2415526-49-5
M. Wt: 252.27
InChI Key: CAIKOLWXMMFSHX-UHFFFAOYSA-N
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Description

This compound features a pyridine-2-carboxamide core substituted with a fluorine atom at position 5 and a methyl group at position 2. The carboxamide nitrogen is linked to a 5-methyl-1,3,4-thiadiazol-2-yl group.

Properties

IUPAC Name

5-fluoro-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c1-5-3-7(11)4-12-8(5)9(16)13-10-15-14-6(2)17-10/h3-4H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIKOLWXMMFSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2=NN=C(S2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with α-haloketones or α-haloesters. The reaction conditions often require heating and the use of a strong base or acid catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of substituted thiadiazoles or pyridine derivatives.

Scientific Research Applications

5-Fluoro-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a chemical compound that has potential biological activities. It belongs to the class of thiadiazole derivatives, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with α-haloketones or α-haloesters. The reaction conditions often require heating and the use of a strong base or acid catalyst to facilitate the cyclization process. In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research indicates that derivatives containing thiadiazole rings exhibit significant antimicrobial properties, with effectiveness against various Gram-positive and Gram-negative bacteria. Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and other pathogens.

Mechanism of Action

The mechanism by which 5-fluoro-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide exerts its effects involves interaction with specific molecular targets. For example, in anticancer applications, it may inhibit enzymes or proteins involved in cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and biological activities of the target compound and its analogs:

Compound Name Core Structure Substituents Biological Activity (IC50 or Indication) Reference
5-Fluoro-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide Pyridine-2-carboxamide 5-Fluoro, 3-methyl (pyridine); 5-methyl (thiadiazole) Not reported (inferred anticancer potential) -
2-(2-Nitrophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3f) Thiazolidin-4-one 5-Methyl-thiadiazole; 2-nitrophenyl 46.34 µmol/L (MCF-7 cells)
Sulfamethizole Benzenesulfonamide 4-Amino (benzene); 5-methyl-thiadiazole Antibacterial
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide (Compound 3, ) Pyridine-3-sulfonamide Thiadiazole-thio linker Anticancer (screened)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine-carboxamide 4-Fluorophenyl; 5-isopropyl-thiadiazole Not reported

Key Observations

Core Structure Influence: The pyridine-2-carboxamide core of the target compound distinguishes it from sulfonamide (e.g., Sulfamethizole) or thiazolidinone-based analogs (e.g., compound 3f). Carboxamides generally exhibit enhanced metabolic stability compared to sulfonamides, which may improve pharmacokinetics . Thiadiazole substituents: The 5-methyl group on the thiadiazole ring is conserved across multiple analogs, suggesting its role in bioactivity. Modifications here (e.g., isopropyl in ) may alter steric effects or binding affinity .

This feature is absent in Sulfamethizole and the pyrrolidine-carboxamide analog . Methyl groups (at pyridine-3 and thiadiazole-5 positions) may reduce solubility but improve membrane permeability, a trade-off observed in thiazolidinone derivatives .

Biological Activity Trends: Thiadiazole-thiazolidinone hybrids (e.g., 3f, 3b, 3c) demonstrate potent anticancer activity (IC50 < 70 µmol/L) against MCF-7 cells, attributed to the thiadiazole’s ability to disrupt cellular redox balance . Sulfamethizole’s antibacterial activity highlights the versatility of the thiadiazole scaffold, though its sulfonamide group targets dihydropteroate synthase, a pathway less relevant in cancer .

Biological Activity

5-Fluoro-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H9FN4OSC_{10}H_{9}FN_{4}OS with a molecular weight of 252.27 g/mol. The compound features a pyridine ring substituted with a thiadiazole moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC10H9FN4OS
Molecular Weight252.27 g/mol
CAS Number2415526-49-5

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. One study reported minimum inhibitory concentrations (MIC) as low as 0.008 μg/mL against Staphylococcus aureus and other pathogens .

Antiviral Activity

The compound has also been evaluated for its antiviral potential. A related study demonstrated that thiadiazole derivatives exhibited curative rates against tobacco mosaic virus (TMV) ranging from 47% to 60% at specific concentrations . Although specific data on the fluoro-substituted variant is limited, the presence of the thiadiazole group suggests a promising antiviral profile.

Anticancer Activity

In vitro studies have shown that several thiadiazole derivatives possess anticancer properties. These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation . The structural features of this compound may enhance its efficacy compared to other known anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways in bacteria and cancer cells.
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerase enzymes, disrupting replication processes .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives induce oxidative stress in target cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

A study involving the synthesis and evaluation of various thiadiazole derivatives found that compounds similar to this compound demonstrated potent antibacterial activity against E. coli and S. aureus, with MIC values significantly lower than traditional antibiotics such as ampicillin .

Case Study 2: Antiviral Properties

In another investigation focusing on antiviral applications, a series of thiadiazole derivatives were tested against TMV. The results indicated that compounds with similar structural motifs showed promising protective effects at higher concentrations . This suggests potential applications in agricultural biotechnology.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 5-fluoro-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the pyridine-2-carboxamide core via condensation of 5-fluoro-3-methylpyridine-2-carboxylic acid with 5-methyl-1,3,4-thiadiazol-2-amine.
  • Step 2 : Optimization of coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF at 0–25°C .
  • Critical Parameters :
  • Solvent choice (polar aprotic solvents preferred for solubility).
  • Temperature control to minimize side reactions (e.g., epimerization).
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the pyridine and thiadiazole rings. For example, the fluorine atom at position 5 on the pyridine ring shows characteristic deshielding in 19F^{19}F-NMR .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) and detect trace impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 295.08) .

Q. What are the key structural features influencing its physicochemical properties?

  • Methodological Answer :
  • Hydrogen Bonding : The thiadiazole NH and pyridine fluorine enhance solubility in polar solvents and interaction with biological targets .
  • LogP Calculation : Predict lipophilicity (e.g., using ChemDraw) to optimize membrane permeability. Experimental logP values for analogs range from 1.8–2.5 .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows a melting point >200°C, indicating robustness for long-term storage .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?

  • Methodological Answer :
  • Target Identification : Use molecular docking (AutoDock Vina) to screen kinase or protease targets. For example, thiadiazole derivatives show affinity for EGFR and COX-2 .
  • Gene Expression Profiling : Perform RNA-seq on treated cancer cell lines to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
  • Proteomic Analysis : Utilize SILAC labeling to quantify protein interaction partners in cellular lysates .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC50_{50} consistency .
  • Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .
  • Species-Specificity Tests : Compare activity in human vs. murine models to address translational discrepancies .

Q. What computational approaches predict binding affinity and selectivity towards therapeutic targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to assess stability of hydrogen bonds with thiadiazole and pyridine motifs .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for analogs to prioritize derivatives with improved selectivity .
  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at pyridine C2) using Schrödinger Suite .

Q. How to optimize the pharmacokinetic profile through structural modifications?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the 5-methyl group on the thiadiazole with trifluoromethyl to enhance metabolic stability .
  • Prodrug Design : Introduce ester groups at the carboxamide to improve oral bioavailability .
  • CYP450 Inhibition Assays : Screen for interactions using human liver microsomes to reduce toxicity risks .

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